molecular formula C11H14N4O2S B13501701 4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione

4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B13501701
M. Wt: 266.32 g/mol
InChI Key: WUWURANBRGBUDO-UHFFFAOYSA-N
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Description

4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-amino-1H-1,2,3-benzotriazole with a thiane derivative under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives with lower oxidation states.

    Substitution: The amino group on the benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Scientific Research Applications

4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-1,2,3-benzotriazole: A simpler analog that lacks the thiane ring.

    1,2,3-benzotriazole: A parent compound without the amino group or thiane ring.

    Thiane derivatives: Compounds that contain the thiane ring but lack the benzotriazole moiety.

Uniqueness

4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

1-(1,1-dioxothian-4-yl)benzotriazol-4-amine

InChI

InChI=1S/C11H14N4O2S/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-18(16,17)7-5-8/h1-3,8H,4-7,12H2

InChI Key

WUWURANBRGBUDO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=CC=CC(=C3N=N2)N

Origin of Product

United States

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